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molecular formula C8H8FNO4 B1403084 (2-Fluoro-5-methoxy-4-nitrophenyl)methanol CAS No. 1257997-15-1

(2-Fluoro-5-methoxy-4-nitrophenyl)methanol

Cat. No. B1403084
M. Wt: 201.15 g/mol
InChI Key: WRVITGARJOOJSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09096624B2

Procedure details

A solution of (2-fluoro-5-methoxy-4-nitrophenyl)methanol (Compound 130D, 1.45 g, 7.21 mmol) in anhydrous DCM (17.0 mL) was charged with Thionyl chloride (1.055 mL, 14.5 mmol). and stirred while refluxing for 16 h. The reaction mixture was concentrated under reduced pressure to yield a brown solid. This material was used without any further purification. 1H NMR (CDCl3, 400 MHz): δ=3.99 (s, 3 H), 4.65 (d, J=1.01 Hz, 2 H), 7.19 (d, J=5.81 Hz, 1 H), 7.65 (d, J=8.84 Hz, 1 H).
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.055 mL
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[C:5]([O:11][CH3:12])=[CH:4][C:3]=1[CH2:13]O.S(Cl)([Cl:17])=O>C(Cl)Cl>[Cl:17][CH2:13][C:3]1[CH:4]=[C:5]([O:11][CH3:12])[C:6]([N+:8]([O-:10])=[O:9])=[CH:7][C:2]=1[F:1]

Inputs

Step One
Name
Quantity
1.45 g
Type
reactant
Smiles
FC1=C(C=C(C(=C1)[N+](=O)[O-])OC)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=C(C(=C1)[N+](=O)[O-])OC)CO
Name
Quantity
1.055 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
17 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
and stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while refluxing for 16 h
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a brown solid
CUSTOM
Type
CUSTOM
Details
This material was used without any further purification

Outcomes

Product
Name
Type
Smiles
ClCC1=C(C=C(C(=C1)OC)[N+](=O)[O-])F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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